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molecular formula C7H7NO4S B1662196 4-Sulfamoylbenzoic acid CAS No. 138-41-0

4-Sulfamoylbenzoic acid

Cat. No. B1662196
M. Wt: 201.20 g/mol
InChI Key: UCAGLBKTLXCODC-UHFFFAOYSA-N
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Patent
US06960611B2

Procedure details

To the solution of 17.1 g (0.1 mol) of p-toluenesulfonamide prepared in Example 1, 20 g (0.5 mol) of sodium hydroxide in 300 ml of water was added in portions 20 g (0.13 mol) of potassium permanganate. The temperature raised to 70° C. spontaneously, keep the reaction mixture in 90° C. for 2 h. The mixture was then cooled and filtered, and the filtrate was acidified with HCl. The resulting precipitate was filtered, and washed with water, dried in vacuo to give the title compound (18.1 g) as white powder, yield 90%, m.p. 291-292° C.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:6][CH:7]=1.[OH-:12].[Na+].[Mn]([O-])(=O)(=O)=O.[K+].[OH2:20]>>[NH2:11][S:8]([C:5]1[CH:4]=[CH:3][C:2]([C:1]([OH:20])=[O:12])=[CH:7][CH:6]=1)(=[O:10])=[O:9] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
17.1 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)N
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in 90° C.
CUSTOM
Type
CUSTOM
Details
for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
NS(=O)(=O)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18.1 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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